molecular formula C16H19NO2S B5783644 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide

4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide

Cat. No. B5783644
M. Wt: 289.4 g/mol
InChI Key: YBBJKZOGYCVNDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide, commonly known as Methylphenidate, is a psychostimulant drug that is widely used for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It belongs to the class of drugs known as amphetamines and works by increasing the levels of dopamine and norepinephrine in the brain. Methylphenidate has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.

Scientific Research Applications

Synthesis and Characterization in Therapeutic Agents

  • A study by Küçükgüzel et al. (2013) explored the synthesis of derivatives of 4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide for potential use as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compound showed promising anti-inflammatory and analgesic activities and did not cause significant tissue damage in liver, kidney, colon, and brain tissues, suggesting its potential as a therapeutic agent (Küçükgüzel et al., 2013).

Antimicrobial Properties

  • Research by Sarvaiya et al. (2019) focused on synthesizing compounds related to this compound and evaluating their antimicrobial properties. The synthesized compounds displayed antimicrobial activity against various bacteria and fungi, indicating their potential use in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Structural Characterization and Potential as HIV-1 Infection Prevention

  • A study by Cheng De-ju (2015) on the synthesis and structural characterization of methylbenzenesulfonamide compounds, including derivatives of this compound, revealed their potential as small molecular antagonists for preventing human HIV-1 infection (Cheng De-ju, 2015).

Crystal Structures and Supramolecular Architecture

  • Rodrigues et al. (2015) analyzed the crystal structures of compounds similar to this compound, providing insights into their supramolecular architecture. This research contributes to the understanding of how these compounds can be structured for various applications (Rodrigues et al., 2015).

Inhibitory Effects on Enzymes

  • Gul et al. (2016) synthesized derivatives of this compound and studied their inhibitory effects on carbonic anhydrase enzymes. These compounds showed potent inhibition, which is relevant for developing treatments for conditions involving these enzymes (Gul et al., 2016).

Antibacterial and Anti-Enzymatic Potential

  • Abbasi et al. (2015) conducted research on synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, related to this compound, demonstrating their potent antibacterial properties and moderate to weak enzyme inhibition potential (Abbasi et al., 2015).

properties

IUPAC Name

4-methyl-N-[2-(4-methylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-3-7-15(8-4-13)11-12-17-20(18,19)16-9-5-14(2)6-10-16/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBJKZOGYCVNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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